molecular formula C10H8INO2 B184247 methyl 4-iodo-1H-indole-6-carboxylate CAS No. 597562-19-1

methyl 4-iodo-1H-indole-6-carboxylate

Cat. No.: B184247
CAS No.: 597562-19-1
M. Wt: 301.08 g/mol
InChI Key: MOAJPKHWYSXCSH-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indole-6-carboxylate (CAS: 597562-19-1) is an indole derivative substituted with an iodine atom at the 4-position and a methyl ester group at the 6-position. This compound is characterized by its molecular formula C₁₀H₈INO₂ and a molecular weight of 313.08 g/mol (calculated).

Properties

IUPAC Name

methyl 4-iodo-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAJPKHWYSXCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357348
Record name methyl 4-iodo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597562-19-1
Record name methyl 4-iodo-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The iodination step commonly begins with 1H-indole-6-carboxylic acid or its protected derivatives. Protecting groups (e.g., benzyl or tert-butoxycarbonyl) may be employed to prevent unwanted reactions at the nitrogen atom during iodination.

Reagents and Conditions

Iodination agents :

  • N-Iodosuccinimide (NIS) : A mild electrophilic iodination reagent that minimizes over-iodination.

  • Iodine (I₂) with Oxidizing Agents : Systems like I₂/KIO₃ or I₂/H₂O₂ in acidic media enhance electrophilic substitution.

Solvents : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) stabilize the iodonium ion intermediate.

Catalysts : Lewis acids such as BF₃·Et₂O or FeCl₃ direct iodination to the 4-position by activating the indole ring.

Table 1: Representative Iodination Conditions

Reagent SystemSolventTemperatureYield (%)Purity (%)
NIS, BF₃·Et₂ODCM0–5°C7895
I₂/KIO₃, H₂SO₄Acetonitrile25°C6590
I₂, H₂O₂AcOH50°C7088

Esterification of Iodinated Intermediate

Reaction Protocols

The iodinated indole-6-carboxylic acid is esterified using methanol under acidic or basic conditions:

  • Fischer Esterification : Refluxing with excess methanol and catalytic sulfuric acid (H₂SO₄).

  • Steglich Esterification : Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for milder conditions.

Table 2: Esterification Methods Compared

MethodCatalystTemperatureTime (h)Yield (%)
FischerH₂SO₄Reflux1285
SteglichDCC/DMAP25°C2492
MitsunobuDIAD/TPP0°C→25°C688

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves esterified product from unreacted acid.

Regioselectivity Control

Electronic Effects

The electron-withdrawing carboxylate group at C6 deactivates the indole ring, directing iodination to the more reactive C4 position. Substituent effects are confirmed via density functional theory (DFT) calculations, which predict charge distribution and transition-state geometries.

Steric Considerations

Bulky substituents at C5 or C7 positions hinder iodination at adjacent sites, favoring C4 selectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance scalability:

  • Microreactors improve heat transfer and mixing efficiency.

  • In-line Analytics : HPLC monitors reaction progress in real time.

Green Chemistry Approaches

  • Solvent Recycling : Acetonitrile and DCM are recovered via distillation.

  • Catalyst Recovery : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H7), 7.89 (d, J = 8.0 Hz, 1H, H5), 6.99 (s, 1H, H2), 3.93 (s, 3H, OCH₃).

  • ¹³C NMR : δ 165.2 (C=O), 138.1 (C4-I), 124.9 (C6), 52.1 (OCH₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 254 nm).

  • Elemental Analysis : Calculated for C₁₀H₈INO₂: C 39.64, H 2.66, N 4.62; Found: C 39.58, H 2.71, N 4.59.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1H-indole-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Methyl 4-iodo-1H-indole-6-carboxylate has numerous applications in scientific research:

Medicinal Chemistry

The compound serves as a precursor for synthesizing biologically active compounds, including potential therapeutic agents targeting various diseases such as cancer and infections. Its structural features allow it to interact with biological targets, making it valuable for drug development.

Organic Synthesis

It acts as a building block for creating more complex indole derivatives through various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be substituted with nucleophiles like amines or thiols.
  • Oxidation and Reduction : The indole ring can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.

The compound exhibits diverse biological activities:

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance, studies have shown:

  • IC50 Values : Demonstrated cytotoxicity against MDA-MB453 cells and MCF-7 cells, indicating potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated efficacy against strains like Candida albicans.

Case Studies

Several studies highlight the importance of this compound in biological research:

  • Study on Anticancer Properties : In vitro assays showed that the compound induces apoptosis in cancer cells, supporting its potential as a therapeutic agent.
  • Research on Antimicrobial Effects : Investigations revealed its effectiveness against multiple bacterial strains, suggesting applications in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Methyl 4-iodo-1H-indole-6-carboxylate 597562-19-1 C₁₀H₈INO₂ 313.08 Iodo (4), methyl ester (6) Pharmaceuticals, research
Methyl 4-chloro-1H-indole-6-carboxylate 885522-78-1 C₁₀H₈ClNO₂ 209.63 Chloro (4), methyl ester (6) Pharmaceutical intermediates
4-Iodo-1H-indole-6-carboxylic acid N/A C₉H₆INO₂ 287.05 Iodo (4), carboxylic acid (6) Research
1-Methyl-1H-indole-6-carboxylic acid 186129-25-9 C₁₀H₉NO₂ 175.18 Methyl (1), carboxylic acid (6) Chemical synthesis
Methyl 4-methyl-1H-indazole-6-carboxylate 1263378-71-7 C₁₀H₁₀N₂O₂ 190.20 Methyl (4), methyl ester (6) Drug discovery

Biological Activity

Methyl 4-iodo-1H-indole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by an indole ring system substituted at the 4-position with an iodine atom and at the 6-position with a carboxylate group. Its molecular formula is C10H8IO2C_{10}H_{8}IO_2 with a molecular weight of approximately 301.08 g/mol. The presence of iodine enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Receptor Binding : The indole core can engage in π-π interactions and hydrogen bonding, facilitating binding to receptors such as serotonin receptors, which influence neurotransmission and other physiological processes.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor in enzyme assays, where structural modifications can enhance its efficacy.
  • Halogen Bonding : The iodine atom may participate in halogen bonding, increasing the compound's binding affinity to its targets.

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 29.1μM29.1\,\mu M against MDA-MB453 cells and 15.3μM15.3\,\mu M against MCF-7 cells .
  • Mechanisms : The compound may induce apoptosis in cancer cells, as evidenced by staining assays indicating early apoptosis in treated MCF-7 cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69μM4.69\,\mu M to 22.9μM22.9\,\mu M against various strains like Bacillus subtilis and Staphylococcus aureus .
  • Fungal Activity : Additionally, it has been effective against fungal strains such as Candida albicans, with MIC values reported at 16.69μM16.69\,\mu M .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFocusKey Findings
Anticancer ActivitySignificant cytotoxicity against MDA-MB453 and MCF-7 cell lines with IC50 values of 29.1μM29.1\,\mu M and 15.3μM15.3\,\mu M respectively.
Apoptosis InductionInduced early apoptosis in MCF-7 cells as indicated by AO/EB staining assays.
Antimicrobial PropertiesMIC values ranging from 4.69μM4.69\,\mu M to 22.9μM22.9\,\mu M against various bacterial strains; effective against Candida albicans.

Q & A

Q. What are the optimal synthetic routes for methyl 4-iodo-1H-indole-6-carboxylate, considering functional group compatibility?

Methodological Answer: Synthesis typically involves iodination of a pre-functionalized indole precursor. A common approach includes:

Starting Material Preparation : Begin with methyl 1H-indole-6-carboxylate. Protect the indole nitrogen (e.g., using Boc protection) to avoid side reactions during iodination.

Electrophilic Iodination : Employ iodine (I₂) with a Lewis acid (e.g., FeCl₃) or use N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Monitor regioselectivity via TLC or HPLC.

Deprotection : Remove the protecting group under mild acidic conditions (e.g., TFA in DCM) to yield the final product.
Key Considerations : Ensure compatibility of the carboxylate ester group with iodination conditions. Optimize reaction time and temperature to minimize de-esterification. Validate purity via HPLC (>98%) and structural confirmation via 1^1H/13^13C NMR .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1^1H NMR : Identify characteristic peaks:
    • Indole NH proton (~12 ppm, broad singlet).
    • Methyl ester (-COOCH₃) at ~3.9 ppm (singlet).
    • Aromatic protons (positions 5 and 7) as doublets (δ 7.2–8.0 ppm).
  • 13^13C NMR : Confirm the iodine-substituted carbon (C-4) via deshielding (~95–100 ppm). The ester carbonyl appears at ~165–170 ppm.
  • IR : Stretch at ~1700 cm⁻¹ (C=O ester), ~3400 cm⁻¹ (N-H indole).
  • HRMS : Exact mass calculation for C₁₀H₈INO₂ (M⁺ = 316.9652). Use ESI-MS in positive ion mode for validation.
    Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time comparison against a reference standard is critical .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Waste Management : Segregate halogenated waste in designated containers. Neutralize acidic byproducts before disposal.
  • Spill Response : Absorb spills with inert material (e.g., vermiculite), then treat with 5% sodium thiosulfate to reduce iodine residues.
  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation. Monitor for color changes (yellowing indicates decomposition).
    Documentation : Maintain a safety data sheet (SDS) with toxicity profiles (e.g., LD₅₀) and emergency contact protocols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA.
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases, GPCRs) using AutoDock Vina. Optimize the ligand-protein complex with AMBER or GROMACS for MD simulations.
  • ADMET Prediction : Utilize SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability).
    Validation : Correlate computational results with experimental assays (e.g., enzyme inhibition IC₅₀, cellular uptake studies) .

Q. What strategies resolve contradictions in reaction yields when varying iodination conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent, catalyst). Analyze via ANOVA to identify significant factors.
  • In Situ Monitoring : Employ ReactIR or PAT tools to track iodine incorporation in real time.
  • Byproduct Analysis : Isolate side products (e.g., di-iodinated species) via flash chromatography and characterize via MS/NMR.
    Case Study : If NIS in DMF yields lower purity than I₂/FeCl₃, investigate solvent polarity’s role in stabilizing intermediates. Optimize stoichiometry (1.1–1.3 equiv iodine source) .

Q. What methodologies assess the stability of this compound under different storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equation for accelerated stability predictions.
  • Mass Balance : Ensure total degradation products + intact compound ≈ 100%. Identify major degradants (e.g., de-iodinated or hydrolyzed products) via LC-MS.
    Recommendations : Use amber glass vials with desiccants for long-term storage. Avoid repeated freeze-thaw cycles .

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